molecular formula C9H5F3N2O B1512928 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 881841-24-3

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B1512928
M. Wt: 214.14 g/mol
InChI Key: WMVIFQVYSDQDTO-UHFFFAOYSA-N
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Description

“6-(Trifluoromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C8H5F3N2. It has a molecular weight of 186.13 . This compound is part of a class of compounds known as imidazopyridines, which are recognized for their wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “6-(Trifluoromethyl)imidazo[1,2-a]pyridine” includes a fused bicyclic 5–6 heterocycle with three carbon atoms, two nitrogen atoms, and a trifluoromethyl group attached to the 6-position of the imidazo[1,2-a]pyridine ring .


Chemical Reactions Analysis

Imidazopyridines, including “6-(Trifluoromethyl)imidazo[1,2-a]pyridine”, are known to participate in a variety of chemical reactions. These reactions often involve the formation of carbanion intermediates, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .


Physical And Chemical Properties Analysis

“6-(Trifluoromethyl)imidazo[1,2-a]pyridine” is a solid compound . The InChI string is “1S/C8H5F3N2/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6/h1-5H” and the InChI key is "NQIVIKBUQJRSQP-UHFFFAOYSA-N" .

Scientific Research Applications

  • Antituberculosis Agents

    • Field : Medicinal Chemistry
    • Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results : The compounds have shown promising results in the fight against TB, with some showing improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb .
  • Optoelectronic Properties

    • Field : Materials Science
    • Application : Imidazo[1,2-a]pyridine based materials have been studied as blue-emitting materials . Their optical and electrochemical properties are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit .
    • Method : The materials were designed, synthesized, and studied for their optoelectronic properties .
    • Results : The compounds revealed excellent thermal stability surpassing 355 °C . The dye possessing triphenylamine on both C2 and C6 positions of imidazopyridine showed the comparatively better electroluminescence performance in the series and achieved blue colour with CIE coordinate (0.18, 0.11) .
  • Antibacterial and Antimycobacterial Agents

    • Field : Medicinal Chemistry
    • Application : The derivatives of 1,3-diazole, which is a type of imidazole, show different biological activities such as antibacterial and antimycobacterial .
    • Method : The development of these compounds is based on the structure–activity relationship .
    • Results : The compounds have shown promising results in the fight against bacterial and mycobacterial infections .
  • Anti-inflammatory Agents

    • Field : Medicinal Chemistry
    • Application : The derivatives of 1,3-diazole, which is a type of imidazole, show anti-inflammatory activity .
    • Method : The development of these compounds is based on the structure–activity relationship .
    • Results : The compounds have shown promising results in reducing inflammation .
  • Antitumor Agents

    • Field : Medicinal Chemistry
    • Application : The derivatives of 1,3-diazole, which is a type of imidazole, show antitumor activity .
    • Method : The development of these compounds is based on the structure–activity relationship .
    • Results : The compounds have shown promising results in the fight against tumors .
  • Materials Science

    • Field : Materials Science
    • Application : Imidazo[1,2-a]pyridines are also useful in material science because of their structural character .
    • Method : The materials were designed, synthesized, and studied for their optoelectronic properties .
    • Results : The compounds revealed excellent thermal stability .
  • Antidiabetic Agents

    • Field : Medicinal Chemistry
    • Application : The derivatives of 1,3-diazole, which is a type of imidazole, show antidiabetic activity .
    • Method : The development of these compounds is based on the structure–activity relationship .
    • Results : The compounds have shown promising results in the fight against diabetes .
  • Anti-allergic Agents

    • Field : Medicinal Chemistry
    • Application : The derivatives of 1,3-diazole, which is a type of imidazole, show anti-allergic activity .
    • Method : The development of these compounds is based on the structure–activity relationship .
    • Results : The compounds have shown promising results in reducing allergic reactions .
  • Antipyretic Agents

    • Field : Medicinal Chemistry
    • Application : The derivatives of 1,3-diazole, which is a type of imidazole, show antipyretic activity .
    • Method : The development of these compounds is based on the structure–activity relationship .
    • Results : The compounds have shown promising results in reducing fever .
  • Antiviral Agents

    • Field : Medicinal Chemistry
    • Application : The derivatives of 1,3-diazole, which is a type of imidazole, show antiviral activity .
    • Method : The development of these compounds is based on the structure–activity relationship .
    • Results : The compounds have shown promising results in the fight against viruses .
  • Antioxidant Agents

    • Field : Medicinal Chemistry
    • Application : The derivatives of 1,3-diazole, which is a type of imidazole, show antioxidant activity .
    • Method : The development of these compounds is based on the structure–activity relationship .
    • Results : The compounds have shown promising results in reducing oxidative stress .
  • Anti-amoebic Agents

    • Field : Medicinal Chemistry
    • Application : The derivatives of 1,3-diazole, which is a type of imidazole, show anti-amoebic activity .
    • Method : The development of these compounds is based on the structure–activity relationship .
    • Results : The compounds have shown promising results in the fight against amoebic infections .

Safety And Hazards

The safety information for “6-(Trifluoromethyl)imidazo[1,2-a]pyridine” indicates that it may be harmful if swallowed, may cause an allergic skin reaction, and may cause serious eye irritation. Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-8-13-7(5-15)4-14(8)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVIFQVYSDQDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856207
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde

CAS RN

881841-24-3
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881841-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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